(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid
Overview
Description
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid is a chemical compound with a complex structure that includes a chloro group, a methoxy group, and an oxo group
Preparation Methods
The synthesis of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid involves several steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting materials are typically obtained through the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by further chemical modifications . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved include oxidative coupling and other catalytic processes that facilitate the formation of imines and other derivatives .
Comparison with Similar Compounds
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid can be compared with similar compounds such as:
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid: This compound has a similar structure but includes an aminothiazole group instead of a chloro group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound features a methoxyphenyl group and is used in different chemical applications
Properties
IUPAC Name |
(2E)-4-chloro-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO6/c1-14-5(11)3-15-9-6(7(12)13)4(10)2-8/h2-3H2,1H3,(H,12,13)/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFHPXSFQRCNQW-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON=C(C(=O)CCl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO/N=C(\C(=O)CCl)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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